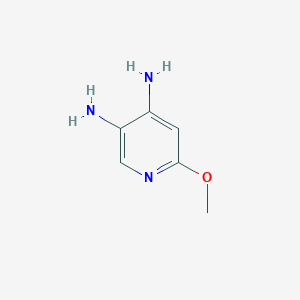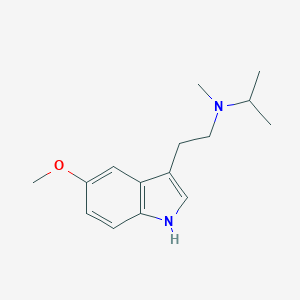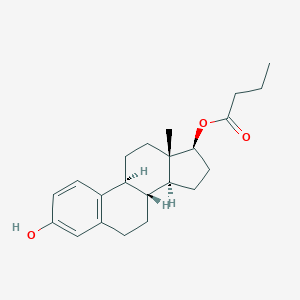
Estradiol 17-butyrate
Übersicht
Beschreibung
Estradiol 17-butyrate is a derivative of 17-beta-estradiol (E2), a naturally occurring estrogen that plays a crucial role in the regulation of the reproductive system and secondary sexual characteristics. It is involved in various biological processes, including the modulation of the cardiovascular system, bone metabolism, and brain function. Estradiol derivatives, such as estradiol 17-butyrate, have been studied for their potential therapeutic applications and effects on various biological pathways .
Synthesis Analysis
The synthesis of estradiol derivatives often involves modifications at specific positions on the steroid nucleus to achieve desired biological activities. For instance, focused libraries of 16-substituted estrone derivatives have been synthesized to inhibit 17β-HSD1, an enzyme involved in the conversion of estrone to estradiol, which is a target for breast cancer treatment . Additionally, derivatives with N-butyl, N-methyl alkylamide side chains at position 15 have been synthesized from estrone, involving multiple steps such as introduction of a double bond, alkylcopper reagent addition, and various transformations . Similarly, 17-alpha-substituted estradiol-pyridin-2-yl hydrazine conjugates have been developed for potential use in radiopharmaceuticals .
Molecular Structure Analysis
The molecular structure of estradiol and its derivatives is critical for their interaction with biological targets such as estrogen receptors. The structure of human estrogenic 17 beta-hydroxysteroid dehydrogenase, which catalyzes the biosynthesis of 17 beta-estradiol, has been determined, revealing a fold characteristic of short-chain dehydrogenases and providing insights into substrate specificity and potential inhibitor design . The introduction of specific substituents, such as carboranylalkyl groups, can influence the binding affinity and selectivity for estrogen receptors .
Chemical Reactions Analysis
Estradiol and its derivatives participate in various chemical reactions within biological systems. For example, 17-beta-estradiol has been characterized as a radical-scavenging antioxidant synergist, with the ability to deactivate oxyradicals and function as a biological antioxidant . The synthesis of estradiol derivatives often involves reactions such as cross-metathesis, amination, and coupling reactions, which are used to introduce functional groups that modulate the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of estradiol derivatives are influenced by their molecular structure and the nature of the substituents. These properties determine the compound's solubility, stability, and reactivity, which are important for their biological function and potential therapeutic applications. For instance, the introduction of a side-chain with a secondary bromide and a butyl methyl amide group at the 16-alpha-position of estradiol has been shown to inhibit cytosolic 17β-HSD and block the estrogenic effect of estradiol . The synthesis of C6-(N,N-butyl-methyl-heptanamide) derivatives of estrone and estradiol has also been explored for their inhibitory activity against type 1 17beta-HSD and their estrogenic activity .
Wissenschaftliche Forschungsanwendungen
1. Crystallography and Material Science
- Methods : The crystal structure of 17β-estradiol was solved from single crystals obtained by sublimation. The structure was computationally predicted as one of the thermodynamically plausible structures .
- Results : An experimental polymorph screen produced six solid forms of 17β-estradiol, including novel acetonitrile and highly labile ethylene dichloride solvates .
2. Environmental Science and Pollution Research
- Methods : Adsorption technologies are used to remediate 17β-estradiol in water. Materials like graphene oxides, nanocomposites, and carbonaceous materials are commonly used for adsorption .
- Results : The pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature (298 K) supports the process .
3. Pharmaceutical Research
- Methods : Micro-particles of 17β-estradiol were prepared with polyvinylpyrrolidone by in situ pH-dependent solubility technique .
- Results : Powder X-ray diffraction and thermal analysis revealed crystalline 17β-estradiol in the micro-particles .
4. Endocrine Disruptor Studies
- Methods : The impact of 17β-estradiol on ecosystems is studied due to its release through natural pathways and widespread use in conventional medicine .
- Results : In aquatic biota, it can cause issues ranging from the feminization of males to inhibiting plant growth .
5. Solvate Formation
- Methods : The formation of solvates of 17β-estradiol with various solvents has been studied .
- Results : The presence of an ethanol solvate was proposed by Resetarits et al .
6. Obesity Research
- Application : The study of butyrate, a four-carbon short-chain fatty acid, as a major metabolite of the gut microbiota that has many beneficial effects on metabolic health .
- Methods : The anti-obesity activity of butyrate has been demonstrated, but its mechanisms of action have not been fully described .
- Results : Butyrate treatment significantly reduced muscle content of TG and total cholesterol compared with mice fed a HFD .
7. Prodrug Delivery
- Application : The use of prodrugs to selectively deliver 17β-estradiol to the brain .
- Methods : Administration of the prodrug selectively produces estrogen in the brain independently from the route of administration and treatment regimen .
- Results : This approach is highly relevant therapeutically .
Safety And Hazards
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-3-4-21(24)25-20-10-9-19-18-7-5-14-13-15(23)6-8-16(14)17(18)11-12-22(19,20)2/h6,8,13,17-20,23H,3-5,7,9-12H2,1-2H3/t17-,18-,19+,20+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKFWLKYSYKIKT-KOVVAJLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939375 | |
| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol 17-butyrate | |
CAS RN |
18069-79-9 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 17-butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 17-BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340308DJ8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)

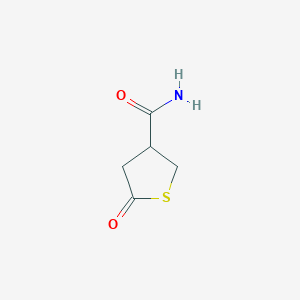


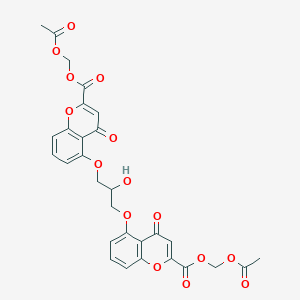

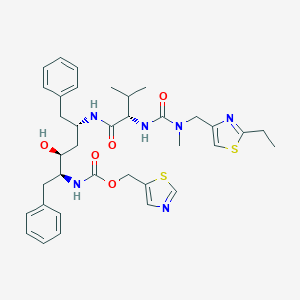
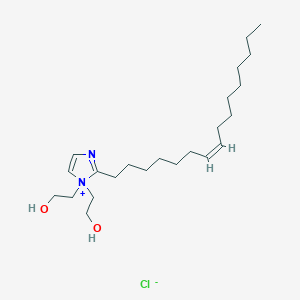
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
